Andromedotoxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

乙酰安德罗美醇主要从杜鹃花科植物的叶子、树枝或花朵中提取 . 提取过程包括以下步骤:

收集: 收获植物材料,通常在乙酰安德罗美醇浓度最高的开花季节。

提取: 使用乙醇或甲醇等溶剂从植物材料中提取化合物。

纯化: 采用色谱等技术对提取的化合物进行纯化。

化学反应分析

乙酰安德罗美醇会发生多种化学反应,包括:

氧化: 乙酰安德罗美醇可以被氧化成各种氧化产物,具体取决于所用试剂和条件。

还原: 还原反应可以将乙酰安德罗美醇转化为毒性较低的衍生物。

取代: 取代反应可能发生在乙酰安德罗美醇分子上的不同位置,导致形成不同的衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物根据所用试剂和具体条件而异。

科学研究应用

乙酰安德罗美醇在科学研究中有多种应用,包括:

生物学: 研究乙酰安德罗美醇对生物系统的影响,特别是它与电压门控钠通道的相互作用。

作用机制

乙酰安德罗美醇通过干扰神经元细胞膜中存在的电压门控钠通道发挥其作用 . 这些通道由四个同源域组成,每个域包含六个跨膜α-螺旋片段。 乙酰安德罗美醇结合到 I 和 IV 域的片段 6 上的 II 类受体位点,阻止钠通道失活,导致迷走神经张力持续增加 .

相似化合物的比较

乙酰安德罗美醇属于一类密切相关的称为灰毒素的神经毒素。 类似的化合物包括:

灰毒素 I:

灰毒素 II: 另一种具有类似毒性和化学性质的相关化合物.

灰毒素 III: 在结构和功能上相似,但其化学组成略有不同.

生物活性

Andromedotoxin, also known as grayanotoxin, is a toxic diterpene primarily derived from plants in the Ericaceae family, particularly species of the genus Rhododendron. This compound has garnered attention due to its significant biological activity, particularly its effects on the cardiovascular and nervous systems. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exerts its biological effects primarily through the modulation of voltage-gated sodium channels. It binds to these channels in their open state, preventing their inactivation and leading to prolonged depolarization of excitable cells. This mechanism results in various physiological effects, including bradycardia and hypotension, which are characteristic of "mad honey" intoxication—a condition arising from the consumption of honey containing high levels of grayanotoxins.

Key Findings:

- Sodium Channel Interaction : this compound increases sodium channel permeability, leading to excessive neuronal excitability and vagal stimulation .

- Cardiovascular Effects : The toxin can cause severe bradycardia and circulatory collapse due to its action on cardiac tissues .

- Nervous System Impact : Symptoms of intoxication include dizziness, nausea, and loss of consciousness due to central nervous system involvement .

Case Studies

Several case studies illustrate the clinical manifestations of this compound exposure:

- Case Report of Mad Honey Poisoning :

- Prospective Study on Mad Honey Intoxication :

Biological Activity Summary Table

| Biological Effect | Mechanism | Clinical Manifestations |

|---|---|---|

| Bradycardia | Persistent activation of sodium channels | Heart rate < 40 bpm |

| Hypotension | Increased vagal tone | Blood pressure < 90/60 mmHg |

| Neurological symptoms | Central nervous system stimulation | Dizziness, nausea, loss of consciousness |

| Cardiac arrhythmias | Disruption of normal electrical conduction | Sinus bradycardia, complete AV block |

Toxicokinetics

Research on the pharmacokinetics of this compound indicates that it is absorbed in the gastrointestinal tract following oral ingestion. Studies have shown that both GTX I and GTX III (subtypes of grayanotoxins) can be detected in human blood and urine after consumption of mad honey . However, limited information is available regarding their metabolic pathways in mammals.

属性

CAS 编号 |

4720-09-6 |

|---|---|

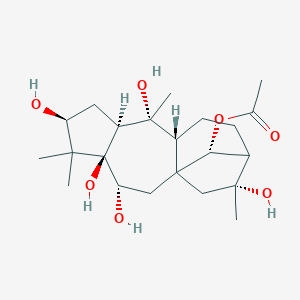

分子式 |

C22H36O7 |

分子量 |

412.5 g/mol |

IUPAC 名称 |

[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |

InChI |

InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |

InChI 键 |

NXCYBYJXCJWMRY-VGBBEZPXSA-N |

SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

手性 SMILES |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

规范 SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

颜色/形态 |

CRYSTALS FROM ETHYL ACETATE |

熔点 |

258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |

Key on ui other cas no. |

4720-09-6 |

物理描述 |

Solid; [Merck Index] |

溶解度 |

SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |

同义词 |

acetylandromedol andromedotoxin grayanotoxin I |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。